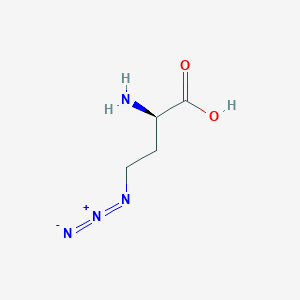
(2E)-N-(4-chloroanilino)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-N-(4-chloroanilino)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
Applications De Recherche Scientifique
Chemical Synthesis and Reactions
The compound is involved in diverse chemical reactions due to its structural components like thiazole and cyanide groups. For instance, similar thiazole derivatives react with sodium azide and potassium cyanide, leading to the formation of pyrazolinone derivatives and butyronitrile derivatives, showcasing the compound's potential in synthetic organic chemistry (Youssef, 2007). Additionally, the reactivity of similar compounds towards aromatic aldehydes, cyanomethylene reagents, and other chemicals results in the formation of various derivatives, indicating the versatility of the compound in synthesis and its potential in creating new chemical entities with diverse properties (Wardkhan et al., 2008).
Sensor Applications
Compounds with similar structures have been used as sensors. For instance, substituted 2-aminobenzothiazoles have been synthesized and characterized as sensitive and selective sensors for the detection of cyanide in aqueous media (Elsafy et al., 2018). This indicates the potential of (2E)-N-(4-chloroanilino)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide in sensor technology, particularly for environmental monitoring or industrial applications.
Pharmaceutical Research
Although the request was to exclude drug use and side effects, it's worth mentioning that structurally similar compounds have been explored for their pharmaceutical properties. For example, thiazole derivatives have been studied for their cardioprotective activity and other medicinal properties (Drapak et al., 2019). This underlines the potential of thiazole derivatives in drug discovery and pharmaceutical research.
Propriétés
IUPAC Name |
(2E)-N-(4-chloroanilino)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4OS/c1-2-25-16-9-3-13(4-10-16)18-12-26-19(22-18)17(11-21)24-23-15-7-5-14(20)6-8-15/h3-10,12,23H,2H2,1H3/b24-17+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUOXLDSAJZUHW-JJIBRWJFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=CC=C(C=C3)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=N/NC3=CC=C(C=C3)Cl)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-chloroanilino)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2414515.png)

![2-cyclopropyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2414519.png)
![N-(1-cyano-1-methylpropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2414520.png)
![3,4-difluoro-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2414521.png)


![4-(2,5-Dioxopyrrolidin-1-yl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide](/img/structure/B2414527.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2414529.png)

